3-(4-propylphenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
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Overview
Description
3-(4-propylphenyl)bicyclo[111]pentan-1-amine hydrochloride is a chemical compound with the molecular formula C14H19N·HCl It is a derivative of bicyclo[111]pentane, a unique and highly strained bicyclic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-propylphenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction, where three carbon atoms are joined to form the bicyclic structure.
Introduction of the propylphenyl group: This step involves the substitution of a hydrogen atom on the bicyclo[1.1.1]pentane core with a 4-propylphenyl group. This can be done using a Friedel-Crafts alkylation reaction.
Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-propylphenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or hydrocarbon derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the amine or propylphenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., Cl2, Br2) or alkylating agents (e.g., alkyl halides) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or hydrocarbons.
Scientific Research Applications
3-(4-propylphenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.
Biology: The compound can be used in studies of biological activity, including its potential as a drug candidate.
Industry: The compound can be used in the development of new materials with unique mechanical or chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-propylphenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentan-1-amine hydrochloride: A similar compound with a different substituent group.
Bicyclo[1.1.1]pentane derivatives: Other derivatives with various functional groups attached to the bicyclo[1.1.1]pentane core.
Uniqueness
3-(4-propylphenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to the presence of the 4-propylphenyl group, which can impart specific chemical and biological properties. This makes it distinct from other bicyclo[1.1.1]pentane derivatives and potentially useful in applications where these properties are advantageous.
Properties
IUPAC Name |
3-(4-propylphenyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N.ClH/c1-2-3-11-4-6-12(7-5-11)13-8-14(15,9-13)10-13;/h4-7H,2-3,8-10,15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYDRRRYNGEUPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C23CC(C2)(C3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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